molecular formula C13H12N2 B1617899 2,3-Diaminofluorene CAS No. 49670-63-5

2,3-Diaminofluorene

Cat. No.: B1617899
CAS No.: 49670-63-5
M. Wt: 196.25 g/mol
InChI Key: QSXMQNGXARGLSU-UHFFFAOYSA-N
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Description

2,3-Diaminofluorene is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to the fluorene backbone at the 2 and 3 positions

Safety and Hazards

Fluorene-2,3-diamine may pose certain hazards. It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Fluorene-2,3-diamine has potential applications in the synthesis of new fluorine-containing diamine monomers, which could be used to create polyimides with reduced charge transfer complex (CTC) interactions . Additionally, fluorene-based macrocycles and organic nanogrids have been highlighted for their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminofluorene can be synthesized through several methods. One common approach involves the reduction of nitro-substituted fluorene derivatives. For instance, the reduction of 2,3-dinitrofluorene using hydrogen gas in the presence of a palladium catalyst can yield fluorene-2,3-diamine . Another method involves the functionalization of fluorene derivatives followed by amination reactions .

Industrial Production Methods

Industrial production of fluorene-2,3-diamine typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydrofluorene derivatives, and various substituted fluorene compounds .

Mechanism of Action

The mechanism of action of fluorene-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

9H-fluorene-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMQNGXARGLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964334
Record name 9H-Fluorene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49670-63-5
Record name Fluorene-2,3-diamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminofluorene
Reactant of Route 2
2,3-Diaminofluorene
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2,3-Diaminofluorene
Reactant of Route 4
2,3-Diaminofluorene
Reactant of Route 5
2,3-Diaminofluorene
Reactant of Route 6
2,3-Diaminofluorene

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